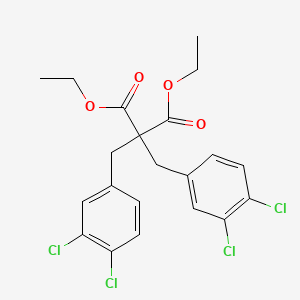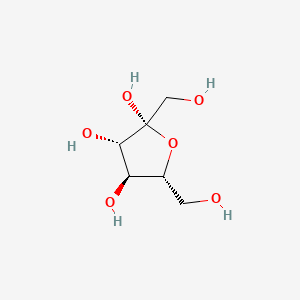
β-D-フルクトフラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Beta-D-fructofuranose, commonly known as fructose, is a simple sugar and a monosaccharide. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. Beta-D-fructofuranose is found naturally in many plants, where it is often bonded to glucose to form the disaccharide sucrose. It is a key component in the sweet taste of fruits and honey.
科学的研究の応用
Beta-D-fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various chemicals and as a standard for chromatographic analysis.
Biology: Fructose is studied for its role in metabolism and its effects on health, particularly in relation to obesity and diabetes.
Medicine: It is used in intravenous feeding solutions and as a sweetener in medications.
Industry: Fructose is used in the food industry as a sweetener and in the production of high-fructose corn syrup.
準備方法
Synthetic Routes and Reaction Conditions
Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5.
Industrial Production Methods
Industrially, beta-D-fructofuranose is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using enzymes like alpha-amylase and glucoamylase. The glucose is then isomerized to fructose using glucose isomerase. This process yields high-fructose corn syrup, which contains a mixture of glucose and fructose.
化学反応の分析
Types of Reactions
Beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: Fructose can be oxidized to form various products, such as 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form sugar alcohols like sorbitol.
Substitution: Fructose can participate in substitution reactions, such as esterification with fatty acids to form fructose esters.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and bromine water. Conditions typically involve heating the solution.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst like nickel can be used for reduction.
Substitution: Esterification reactions often use fatty acids and catalysts like sulfuric acid under reflux conditions.
Major Products
Oxidation: 5-hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Substitution: Fructose esters
作用機序
Beta-D-fructofuranose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then split into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage.
類似化合物との比較
Similar Compounds
Glucose: Another monosaccharide with a similar structure but different metabolic pathways.
Galactose: A monosaccharide that, like fructose, is part of the disaccharide lactose.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness
Beta-D-fructofuranose is unique in its high sweetness relative to glucose and its distinct metabolic pathway, which bypasses the regulatory step of glycolysis controlled by phosphofructokinase. This can lead to different metabolic outcomes, particularly in the context of high-fructose diets.
特性
CAS番号 |
53188-23-1 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3?,4?,5?,6-/m1/s1 |
InChIキー |
RFSUNEUAIZKAJO-LTQQEKPISA-N |
SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
異性体SMILES |
C(C1C(C([C@](O1)(CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
melting_point |
119-122°C |
Key on ui other cas no. |
57-48-7 53188-23-1 |
物理的記述 |
Solid |
溶解性 |
778 mg/mL at 20 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-D-fructose?
A1: The molecular formula for β-D-fructose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q2: How can you differentiate between α-D-fructofuranose and β-D-fructofuranose using NMR spectroscopy?
A2: NMR studies demonstrated that rat hepatic 6-phosphofructo-2-kinase exclusively produces β-D-fructose-2,6-bisphosphate from β-D-fructose-6-phosphate. A specific long-range coupling constant (4JH-3, P-2) of 1.06 Hz between P-2 and H-3, characteristic of the β-anomer, was observed. The absence of a similar coupling to the H-1a peak further confirmed the absence of the α-anomer. []
Q3: Does the molecular mobility of β-D-fructose in its amorphous solid state change with time?
A3: Yes, the molecular mobility of amorphous β-D-fructose is affected by physical aging. Studies using thermally stimulated depolarization currents (TSDC) have shown that the slower motional modes of the secondary relaxation in amorphous fructose exhibit a significant dependence on aging, indicating structural relaxation within the glass. []
Q4: How does β-D-fructose influence adenine aggregation, and what is the biological relevance?
A4: β-D-fructose exhibits a relatively weak cosolvent effect on adenine aggregation compared to other sugars like D-galactose. Molecular mechanics simulations suggest that this difference arises from the inability of β-D-fructose, with its two polar faces, to effectively engage in CH-pi stacking interactions with the aromatic structure of adenine. In contrast, β-D-galactopyranose, with its apolar surface, readily forms CH-pi stacking interactions, promoting adenine solubility. []
Q5: Can β-D-fructose form complexes with metal ions?
A5: Yes, research has demonstrated the formation of a stable complex between Zn(II) and β-D-fructose 2,6-bisphosphate. This complex activates enzymes like bis(5'-guanosyl)tetraphosphatase and dinucleoside triphosphatase, which can be subsequently inhibited by Zn(II). []
Q6: How does β-D-fructose influence ascorbate transport in biological systems?
A6: While β-D-fructose itself doesn't directly impact ascorbate transport, α-D-glucose and related analogues like 3-O-methyl-D-glucose competitively inhibit ascorbate transport in retinal capillary pericytes [] and retinal pigment epithelial cells []. This suggests a shared facilitated carrier diffusion system for ascorbate and specific sugar analogues. Notably, β-D-fructose does not show this inhibitory effect, indicating structural specificity for the transporter.
Q7: How is computational chemistry used to study β-D-fructose and its derivatives?
A8: Computational methods like density functional theory (DFT) are valuable tools in studying β-D-fructose. For example, DFT calculations were crucial in identifying the structure of radiation-induced radicals in β-D-fructose single crystals, providing insights into their hyperfine coupling tensors and molecular geometries. []
Q8: Have there been any studies exploring the structure-activity relationships (SAR) of β-D-fructose derivatives?
A9: Yes, research exploring nitrogen-in-the-ring analogs of β-D-fructose, specifically 2,5-dideoxy-2,5-imino-D-mannitol (a mimic of β-D-fructofuranose), revealed its potent inhibitory activity against mammalian β-galactosidases. This finding highlights the impact of structural modifications on the biological activity of sugar derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


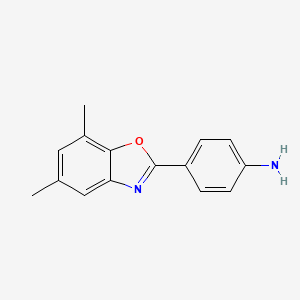
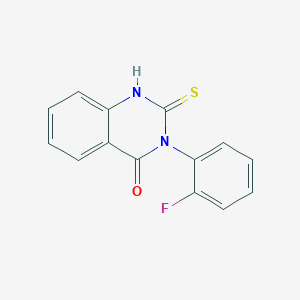
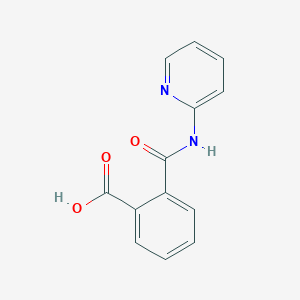
![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
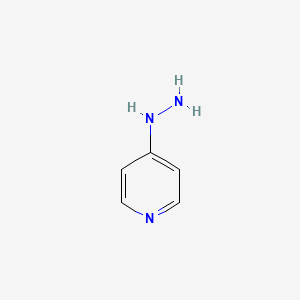
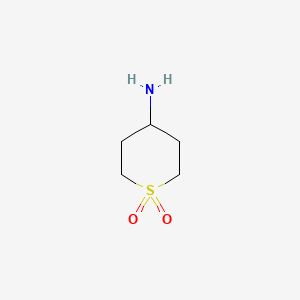
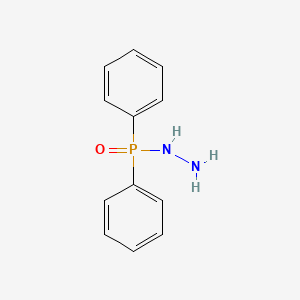
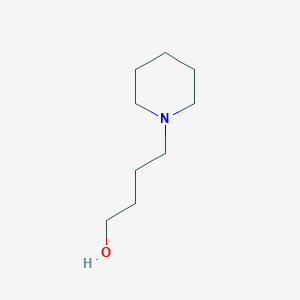
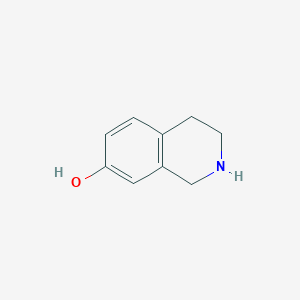
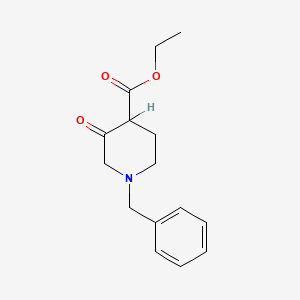
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)
